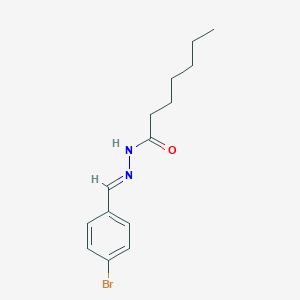

N'-(4-bromobenzylidene)heptanohydrazide

Descripción

N'-(4-Bromobenzylidene)heptanohydrazide is a Schiff base derived from the condensation of heptanohydrazide (a seven-carbon aliphatic hydrazide) and 4-bromobenzaldehyde. This compound belongs to the hydrazide-hydrazone class, characterized by the presence of a –NH–N=CH– linkage. The 4-bromophenyl group introduces steric and electronic effects, while the heptanoyl chain contributes to lipophilicity, influencing solubility and intermolecular interactions. Such compounds are typically synthesized via acid-catalyzed condensation (e.g., glacial acetic acid in ethanol under reflux), a method widely used for analogous hydrazones .

Propiedades

Fórmula molecular |

C14H19BrN2O |

|---|---|

Peso molecular |

311.22g/mol |

Nombre IUPAC |

N-[(E)-(4-bromophenyl)methylideneamino]heptanamide |

InChI |

InChI=1S/C14H19BrN2O/c1-2-3-4-5-6-14(18)17-16-11-12-7-9-13(15)10-8-12/h7-11H,2-6H2,1H3,(H,17,18)/b16-11+ |

Clave InChI |

JCDGTIMEMIHCRW-LFIBNONCSA-N |

SMILES |

CCCCCCC(=O)NN=CC1=CC=C(C=C1)Br |

SMILES isomérico |

CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br |

SMILES canónico |

CCCCCCC(=O)NN=CC1=CC=C(C=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Aromatic vs. Aliphatic Hydrazides

- N'-(4-Bromobenzylidene)benzohydrazides: Derivatives like (E)-N'-(4-bromobenzylidene)-3,4-dihydroxybenzohydrazide () and (E)-N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide () feature aromatic hydrazide backbones. These compounds exhibit planar structures stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N), enhancing crystallinity and thermal stability.

- Synthetic Yields: Heptanohydrazide derivatives may show lower yields (e.g., ~70–80%) compared to benzohydrazides (e.g., 82–87% in ) due to steric hindrance from the longer aliphatic chain .

Substituent Effects

- Electron-Withdrawing Groups: The 4-bromo substituent enhances electrophilicity at the azomethine carbon, influencing reactivity in biological or catalytic applications. For example, (E)-N'-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH) demonstrates superior corrosion inhibition efficiency (90% at 5 × 10⁻³ M) compared to non-halogenated analogs due to stronger adsorption on mild steel surfaces .

- Chain Length Variations: Compounds with shorter aliphatic chains (e.g., propanehydrazide in BPH) exhibit higher solubility in polar solvents, whereas heptanohydrazide derivatives may favor non-polar environments, impacting their application in drug delivery or material science .

Physicochemical Properties

Key Observations :

- Longer aliphatic chains increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Methoxy-substituted analogs (e.g., 4-methoxybenzylidene derivatives) exhibit lower melting points due to reduced hydrogen-bonding capacity compared to brominated counterparts .

Spectroscopic and Crystallographic Features

- IR/NMR Signatures : The target compound’s IR spectrum would show N–H (3200–3300 cm⁻¹), C=O (1640–1680 cm⁻¹), and C–Br (550–600 cm⁻¹) stretches. ¹H NMR would display azomethine proton resonance at δ 8.2–8.5 ppm, consistent with analogs in and .

- Crystal Packing: Unlike planar benzohydrazides (), the heptanoyl chain likely induces non-coplanar packing, reducing π-π stacking interactions but increasing van der Waals interactions in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.